molecular formula C13H11N3O2 B1400022 1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1479789-43-9

1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1400022
CAS No.: 1479789-43-9
M. Wt: 241.24 g/mol
InChI Key: OSWGCRQOOFKIFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a cyanobenzyl group and a carboxylic acid group

Biochemical Analysis

Biochemical Properties

1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with coordination polymers, such as those involving zinc ions, which can lead to the formation of multifunctional coordination polymers . These interactions often involve electron transfer processes, which can influence the compound’s biochemical activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in coordination polymers, the compound can induce photochromic and thermochromic properties, which can affect cellular responses to light and temperature . Additionally, it can selectively detect amines and benzenes, leading to changes in cellular fluorescence and other metabolic activities.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can participate in enzyme inhibition or activation, depending on the context of its use. For instance, the compound’s interaction with coordination polymers involves electron transfer, which can generate free radicals and influence molecular pathways . These interactions can lead to changes in gene expression and other molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may diminish due to degradation processes . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular responses and metabolic activities. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage thresholds is essential for optimizing its use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. For instance, the compound can participate in electron transfer processes that are crucial for its metabolic activity . These interactions can lead to changes in metabolite levels and overall metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these proteins . Understanding these transport mechanisms is essential for predicting the compound’s distribution and effectiveness in different biological contexts.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the cyanobenzyl group: This step involves the reaction of the pyrazole intermediate with a cyanobenzyl halide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.

Comparison with Similar Compounds

    1-(3-Cyanobenzyl)-3-methyl-1H-imidazole-4-carboxylic acid: This compound features an imidazole ring instead of a pyrazole ring, which may result in different chemical and biological properties.

    1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound differs in the position of the carboxylic acid group, which may affect its reactivity and interactions with biological targets.

Uniqueness: 1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a cyanobenzyl group and a carboxylic acid group on the pyrazole ring provides opportunities for diverse chemical modifications and applications.

Properties

IUPAC Name

1-[(3-cyanophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-9-12(13(17)18)8-16(15-9)7-11-4-2-3-10(5-11)6-14/h2-5,8H,7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWGCRQOOFKIFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)CC2=CC(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.